Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C20H29N3O5 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
ethyl 4-[4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)pyridine-3-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H29N3O5/c1-4-27-20(26)22-9-7-21(8-10-22)18(24)17-14(2)12-15(3)23(19(17)25)13-16-6-5-11-28-16/h12,16H,4-11,13H2,1-3H3 |
InChI Key |
ONBGUKLDOCACNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=C(N(C2=O)CC3CCCO3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyridine Derivative: The pyridine derivative can be synthesized through a series of reactions starting from 4,6-dimethyl-2-oxo-1,2-dihydropyridine
Coupling with Piperazine: The pyridine derivative is then coupled with piperazine-1-carboxylate under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound’s structural analogs (Table 1) share core motifs such as piperazine/piperidine rings, ester groups, and heterocyclic substituents, but differ in substituent chemistry and spatial arrangements:
Key Observations :
- Heterocyclic Cores: The target compound’s dihydropyridinone moiety distinguishes it from pyrazole () or imidazopyridine () analogs. This core may influence conformational flexibility and binding interactions.
- Substituent Diversity: The tetrahydrofuran-2-ylmethyl group in the target compound contrasts with nitrophenyl (), benzyloxycarbonyl (), or cyano groups (), which alter electronic properties and steric bulk.
- Synthetic Feasibility : High yields (80–86%) for pyrazole analogs () suggest robust synthetic routes for ethyl carboxylate derivatives, though the target compound’s synthesis is undocumented.
Physicochemical and Spectroscopic Properties
- Spectroscopic Characterization: Analogs in and were validated via $ ^1H $/$ ^{13}C $ NMR and HRMS, confirming ester carbonyls (~165–170 ppm in $ ^{13}C $), aromatic protons, and heterocyclic resonances. The target compound would likely exhibit similar signals for its piperazine and dihydropyridinone moieties .
- Solubility and Stability : The tetrahydrofuran-2-ylmethyl group may enhance solubility in polar solvents compared to nitrophenyl () or benzyloxycarbonyl () analogs. Ester groups generally confer moderate metabolic stability but susceptibility to hydrolysis.
Inferred Pharmacological Profiles
- Piperazine Derivatives : Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate () and related compounds often target serotonin/dopamine receptors or enzymes like kinases due to their basic nitrogen and planar aromatic groups .
- Dihydropyridinones: Known for kinase inhibition (e.g., cyclin-dependent kinases), the target compound’s dihydropyridinone core may confer similar activity, modulated by its tetrahydrofuran substituent .
- Tetrahydrofuran Moieties : The oxygen-rich tetrahydrofuran group could enhance blood-brain barrier penetration, suggesting CNS applicability .
Biological Activity
Ethyl 4-{[4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridin-3-yl]carbonyl}piperazine-1-carboxylate (CAS Number: 1676054-36-6) is a compound of significant interest due to its potential biological activities. This article reviews the structure, synthesis, and biological implications of this compound based on available literature.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 391.5 g/mol. The compound features a piperazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H29N3O5 |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 1676054-36-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of key intermediates. The synthetic routes often utilize various reagents and conditions to optimize yield and purity. Common methods include the use of tetrahydrofuran derivatives and piperazine coupling reactions.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to modulation of various biological pathways, including those involved in cell proliferation and differentiation.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit significant pharmacological effects:
- Antitumor Activity : Preliminary studies suggest potential antitumor effects through inhibition of cell growth in various cancer cell lines.
- Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating neuroinflammatory pathways.
- Antimicrobial Properties : Similar derivatives have shown promise in combating bacterial infections.
Case Studies
Several studies have explored the biological implications of related compounds:
- Antiproliferative Effects : In a study evaluating the antiproliferative effects on HL60 cells, derivatives exhibited strong activity comparable to established treatments .
- Neuroprotection : A study highlighted the potential neuroprotective effects through modulation of inflammatory responses in neuronal cells .
- Synthesis and Testing : An investigation into the synthesis of related dihydropyridine derivatives demonstrated their effectiveness in inhibiting specific enzymatic activities linked to cancer progression .
Q & A
Advanced Research Question
- Docking Studies : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases or GPCRs). Validate with MD simulations to assess binding stability .
- DFT Calculations : Predict regioselectivity in electrophilic reactions (e.g., nitration or halogenation) by analyzing frontier molecular orbitals .
- Machine Learning : Train models on analogous piperazine derivatives to forecast metabolic pathways or toxicity .
How can researchers address low yields in the final coupling step of the synthesis?
Advanced Research Question
Low yields in coupling (e.g., amide bond formation) may result from:
- Steric Hindrance : Use bulky coupling agents (e.g., HATU) or microwave-assisted synthesis to enhance reactivity .
- Byproduct Formation : Introduce scavengers (e.g., polymer-bound trisamine) to trap unreacted reagents .
- Solvent Optimization : Switch to polar aprotic solvents (DMF or DMSO) to improve solubility of intermediates .
A case study using Bayesian optimization increased yield from 44% to 68% in a similar piperazine-thiourea synthesis by iteratively adjusting equivalents and temperature .
What are the key considerations for designing derivatives to improve pharmacokinetic properties?
Advanced Research Question
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyls) to reduce LogP >4, minimizing off-target binding .
- Metabolic Stability : Replace labile esters with bioisosteres (e.g., amides) to resist hepatic hydrolysis .
- Permeability : Assess Caco-2 cell permeability; methyl or fluorine substitutions on aromatic rings often enhance absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
